A Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid (CAS 1214196-85-6): A Cornerstone Building Block in Modern Drug Discovery
A Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid (CAS 1214196-85-6): A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
1-Boc-Piperazine-2-carboxylic acid has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its structure, featuring a piperazine core with orthogonally protected functional groups, provides a versatile scaffold for constructing complex molecular architectures. The piperazine motif itself is recognized as a "privileged structure" in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors, owing to its favorable pharmacokinetic properties.[1] This guide offers an in-depth exploration of the compound's properties, strategic applications, and field-proven protocols, designed to empower researchers to leverage this scaffold's full potential in their synthetic campaigns.
Introduction: The Strategic Value of a Differentially Protected Scaffold
The power of 1-Boc-Piperazine-2-carboxylic acid lies in its pre-configured and predictable reactivity. The molecule possesses three distinct points for chemical modification, two of which are masked or revealed under specific conditions. This design is intentional and highly strategic for multi-step synthetic routes.
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N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust, acid-labile protecting group.[2][3] Its presence allows for selective chemistry to be performed at the other reactive sites without interference.
-
C2-Carboxylic Acid: This functional group provides a primary handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]
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N4-Secondary Amine: The unprotected secondary amine is a nucleophilic site, ready for reactions such as N-arylation, reductive amination, or alkylation, enabling the introduction of diverse substituents.[1]
The C2 position introduces a stereogenic center, making the stereochemistry of the molecule a critical factor in the biological activity of its derivatives.[1]
Caption: Structure of 1-Boc-Piperazine-2-carboxylic acid.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for maintaining the integrity of this reagent. The data below is compiled from various chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 1214196-85-6 | [2][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][5][6] |
| Molecular Weight | 230.26 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - 97% (by HPLC) | [2][6] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [5] |
| Storage Conditions | Store at 0-8 °C, protect from moisture | [2] |
| Melting Point | 243-247 °C (decomposition) | [6] |
Safety and Handling: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
-
Precautions: Avoid dust formation and inhalation.[8] Avoid contact with skin and eyes.[8][9]
-
Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media.[9]
Synthetic Strategy: A Three-Pronged Approach to Molecular Diversity
The utility of this building block stems from the ability to selectively address its three reactive sites. A well-designed synthetic plan can build out complexity in a controlled, stepwise manner.
Caption: Synthetic pathways enabled by the scaffold's reactive sites.
Core Experimental Methodologies
The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and instrumentation.
Protocol: Amide Bond Formation at the C2-Carboxylic Acid
This procedure utilizes HATU, a common and efficient peptide coupling reagent. The causality behind its use is the in-situ formation of a highly reactive HOBt-ester, which is readily attacked by the amine nucleophile.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-piperazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). The base is critical to neutralize the generated acid and maintain a favorable reaction pH. Stir at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol: Boc Deprotection at the N1-Position
This is a standard procedure for removing the acid-sensitive Boc group.[3]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. The excess acid ensures the reaction goes to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. The evolution of isobutylene gas is expected.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between a base like saturated NaHCO₃ and an organic solvent to yield the free amine.
The Critical Role of Chirality: Accessing Enantiopure Material
Since biological systems are chiral, the stereochemical purity of a drug candidate is non-negotiable. The synthesis of enantiomerically pure 1-Boc-piperazine-2-carboxylic acid is therefore a key challenge. Several robust strategies have been developed.
-
Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials.[1][10] This is often an efficient way to access a specific enantiomer.
-
Asymmetric Catalysis: A highly desirable industrial method involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral rhodium or palladium catalyst.[11][12][13] This method can be highly scalable and cost-effective.[1][12]
-
Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1][14] This method is valued for its high enantioselectivity under mild conditions.
The choice of method depends on factors like desired scale, cost, and the availability of starting materials and catalysts.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of intermediates and final products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose.[15]
Caption: A standard workflow for LC-MS analysis.[15]
Expected LC-MS Behavior: The polarity of derivatives significantly impacts their retention time on a reversed-phase column.
| Compound | Expected Polarity | Expected Retention Time | Expected [M+H]⁺ (m/z) |
| 1-Boc-Piperazine-2-carboxylic acid | High | Shortest | 231.13 |
| Methyl Ester Derivative | Medium | Intermediate | 245.15 |
| Amide Derivative (e.g., with Benzylamine) | Low | Longest | 320.19 |
This predictable shift in retention time is a powerful diagnostic tool for monitoring reaction progress.[15]
Conclusion
1-Boc-Piperazine-2-carboxylic acid is more than just a chemical reagent; it is a strategic tool that enables the rapid and controlled synthesis of diverse chemical libraries. Its differentially protected nature allows for sequential, predictable functionalization, making it an invaluable asset in the quest for novel therapeutics. By understanding its properties, reactivity, and the established protocols for its use, researchers in drug discovery can significantly accelerate their programs and more effectively explore the vast chemical space around the privileged piperazine scaffold.
References
- 1-Boc-piperazine-2-carboxylic acid | 1214196-85-6. J&K Scientific.
- 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. Benchchem.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
- 1-Boc-piperazine-2-carboxylic acid. Chem-Impex.
- 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584. PubChem.
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule.
- Safety D
- 1214196-85-6 | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Ambeed.com.
- 1-Boc-2-Piperazinecarboxylic acid SDS, 1214196-85-6 Safety D
- 1-Boc-piperazine-2-carboxylic acid 95%. Sigma-Aldrich.
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
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